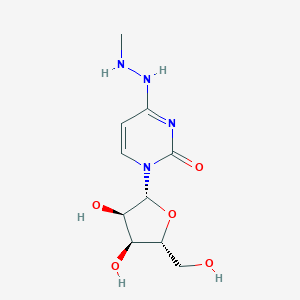

N'-Methyl-N(4)-aminocytidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2-methylhydrazinyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O5/c1-11-13-6-2-3-14(10(18)12-6)9-8(17)7(16)5(4-15)19-9/h2-3,5,7-9,11,15-17H,4H2,1H3,(H,12,13,18)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCINLQKXGCKFCA-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143613 | |

| Record name | N'-Methyl-N(4)-aminocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100997-69-1 | |

| Record name | N'-Methyl-N(4)-aminocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100997691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Methyl-N(4)-aminocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Biochemical Mechanisms of Action of N Methyl N 4 Aminocytidine

Interaction with Nucleic Acid Synthesis Machinery

The biological activity of N'-Methyl-N(4)-aminocytidine is intrinsically linked to its ability to interfere with the fundamental processes of nucleic acid synthesis. As a nucleoside analog, its mechanism of action revolves around its metabolic conversion to a triphosphate form, subsequent incorporation into DNA and RNA, and the resulting impact on the fidelity of polymerases.

Intracellular Phosphorylation to Active Nucleotide Triphosphate Form

For this compound to exert its biological effects, it must first be activated within the cell through a series of phosphorylation events. This process, catalyzed by cellular kinases, converts the nucleoside into its corresponding 5'-triphosphate derivative. This conversion is a critical prerequisite for the compound to be recognized as a substrate by DNA and RNA polymerases. The metabolic pathway is presumed to be similar to that of its parent compound, N4-aminocytidine, which is efficiently converted to N4-aminodeoxycytidine 5'-triphosphate within bacterial cells nih.govnih.gov. The resulting this compound triphosphate then acts as a competitive substrate with the natural nucleoside triphosphates (dCTP and CTP) for incorporation into nascent nucleic acid chains.

Incorporation into DNA and RNA during Replication and Transcription

Once in its triphosphate form, this compound can be incorporated into both DNA and RNA strands during replication and transcription, respectively. Biochemical studies have demonstrated that the related analog, N4-aminocytidine, is incorporated into DNA nih.gov. The presence of the methyl group on the exocyclic amine of this compound does not appear to prevent its incorporation. The structural similarity to cytidine (B196190) allows it to be recognized by the nucleic acid synthesis machinery. During DNA replication, DNA polymerases can mistakenly insert the analog opposite a guanine (B1146940) base in the template strand. Similarly, during transcription, RNA polymerases can incorporate it into the growing RNA chain.

Effects on DNA Polymerases and DNA Synthesis Fidelity

The incorporation of this compound into the DNA template can lead to significant disruptions in the fidelity of DNA synthesis. The mutagenic effects of this compound are similar to its parent compound, N4-aminocytidine, which is known to induce transitions in the DNA sequence nih.gov. The altered base-pairing properties of the incorporated this compound can cause DNA polymerases to misread the template during subsequent rounds of replication. This leads to the insertion of an incorrect base opposite the analog, resulting in a point mutation. Studies on N4-aminocytidine have shown that it can cause both A/T to G/C and G/C to A/T transitions with roughly equal frequency nih.gov. This suggests a mechanism involving both misincorporation and misreplication events.

| Finding | Organism/System | Effect on DNA Synthesis |

| N'-Methyl-N4-aminocytidine induces similar nucleotide alterations to N4-aminocytidine. | Escherichia coli infected with M13mp2 phage | Induces point mutations, specifically transitions (A/T to G/C and G/C to A/T) nih.gov. |

| N4-aminocytidine is incorporated into DNA as N4-aminodeoxycytidine. | Escherichia coli | The amount of incorporation is dose-dependent and correlates with mutation frequency nih.gov. |

Effects on RNA Polymerases and RNA Synthesis Fidelity

The presence of modified nucleotides can significantly impact the fidelity of RNA synthesis. While direct studies on this compound are limited, research on other methylated nucleosides provides insights into its potential effects. For instance, N6-methyladenosine has been shown to increase the combined error rate of T7 RNA polymerase and reverse transcriptases nih.govpacb.comsemanticscholar.org. It is plausible that the incorporation of this compound into the DNA template or its presence as a triphosphate substrate could similarly decrease the fidelity of RNA polymerases. This could lead to transcriptional errors, where incorrect nucleotides are incorporated into the messenger RNA (mRNA) transcript. Such errors in the mRNA sequence can result in the synthesis of non-functional or altered proteins.

| Modified Nucleoside | Polymerase | Effect on Fidelity |

| N6-methyladenosine | T7 RNA Polymerase | Increased combined error rate nih.govpacb.comsemanticscholar.org. |

| 5-hydroxymethyluridine | T7 RNA Polymerase | Increased combined error rate pacb.com. |

| Pseudouridine | T7 RNA Polymerase | Specifically increased the error rate of RNA synthesis pacb.com. |

Enzymatic Biotransformation and Metabolism of this compound and Related Analogs

The cellular activity of this compound is dependent on its uptake into the cell and its subsequent metabolic processing. The biotransformation pathways are crucial for its activation and potential detoxification.

Pathways of Cellular Uptake and Intracellular Processing

The entry of this compound into cells is likely mediated by nucleoside transport proteins, which are responsible for the uptake of natural nucleosides. Studies with the parent compound, N4-aminocytidine, in E. coli have shown that its uptake is as efficient as that of natural cytidine, suggesting the involvement of these transport systems nih.govnih.gov. Once inside the cell, this compound undergoes the aforementioned phosphorylation to become active.

| Compound | Process | Organism/System | Key Findings |

| N4-aminocytidine | Cellular Uptake | Escherichia coli | Uptake is as efficient as that of cytidine nih.govnih.gov. |

| N4-aminocytidine | Metabolism | Escherichia coli | Converted to N4-aminodeoxycytidine 5'-triphosphate and deoxycytidine 5'-triphosphate. A portion is also converted to uridine (B1682114) by cytidine deaminase nih.govnih.gov. |

Role of Nucleoside Deaminases and Other Metabolizing Enzymes

The metabolic fate of this compound within the cell is crucial to understanding its mechanism of action. While direct studies on the specific metabolizing enzymes for this compound are not extensively detailed in the available literature, the metabolic pathway of its parent compound, N(4)-aminocytidine, in organisms like Escherichia coli provides significant insights. For N(4)-aminocytidine, a key metabolic step involves the action of cytidine deaminase. nih.gov This enzyme catalyzes the conversion of N(4)-aminocytidine to uridine and hydrazine (B178648). nih.gov This deamination reaction is a critical detoxification pathway, as it prevents the nucleoside analog from being incorporated into nucleic acids.

It is plausible that this compound is also a substrate for nucleoside deaminases, although the presence of the methyl group on the N' nitrogen might alter the enzyme's recognition and catalytic efficiency. The general metabolic pathway for nucleoside analogs involves sequential phosphorylation by nucleoside kinases to form the corresponding monophosphate, diphosphate, and ultimately triphosphate derivatives. These kinases, such as deoxycytidine kinase, are part of the endogenous nucleotide salvage pathway. nih.gov Therefore, it is anticipated that this compound is phosphorylated by cellular kinases to become activated.

The key steps in the metabolic activation are likely:

Phosphorylation: Cellular nucleoside and nucleotide kinases sequentially phosphorylate this compound to its 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate forms.

Deamination: Nucleoside deaminases may act on this compound, potentially leading to its inactivation and excretion. The extent to which this occurs for the N'-methylated form is an area for further investigation.

Formation of Mutagenic Metabolites

The mutagenicity of this compound is not inherent to the nucleoside itself but arises from its metabolic conversion into a form that can be incorporated into DNA. The primary mutagenic metabolites are the phosphorylated derivatives of the compound, culminating in the formation of N'-Methyl-N(4)-aminodeoxycytidine 5'-triphosphate.

Studies on the parent compound, N(4)-aminocytidine, have shown a direct correlation between its incorporation into DNA as N(4)-aminodeoxycytidine and the observed mutation frequency. nih.gov The proposed metabolic pathway involves the formation of N(4)-aminodeoxycytidine 5'-triphosphate, which then serves as a substrate for DNA polymerases during replication. nih.gov

For this compound, a similar pathway is expected, leading to the formation of its deoxyribonucleoside triphosphate derivative. This activated metabolite is the ultimate mutagen, as it can be incorporated into the newly synthesized DNA strand. Once incorporated, the N'-Methyl-N(4)-aminocytosine base can lead to mispairing during subsequent rounds of DNA replication, resulting in mutations. The mutations induced by this compound are predominantly transitions, which is consistent with a mechanism involving misincorporation and misreplication due to the altered base pairing properties of the modified cytosine structure. nih.gov

Table 1: Key Metabolites in the Mutagenic Pathway of this compound

| Precursor/Metabolite | Description | Role |

| This compound | The parent nucleoside analog. | Enters the cell and serves as the initial substrate for metabolic activation. |

| This compound 5'-monophosphate | The first phosphorylated derivative. | An intermediate in the phosphorylation cascade. |

| This compound 5'-diphosphate | The second phosphorylated derivative. | An intermediate in the phosphorylation cascade. |

| N'-Methyl-N(4)-aminodeoxycytidine 5'-triphosphate | The final activated, deoxyribonucleoside triphosphate form. | The ultimate mutagenic metabolite that is incorporated into DNA by polymerases. |

Disruption of Cellular Nucleotide Metabolism Pathways

Competition with Endogenous Cytidine and Other Nucleotides

As a structural analog of cytidine, this compound can interfere with normal cellular nucleotide metabolism by competing with its endogenous counterpart for enzymatic binding sites. This competition can occur at several levels of the nucleotide synthesis and salvage pathways.

Research on N(4)-aminocytidine has demonstrated that its uptake by E. coli cells is as efficient as that of cytidine, suggesting that it utilizes the same cellular transport mechanisms. nih.gov It is highly probable that this compound also competes with endogenous cytidine and deoxycytidine for transport into the cell.

Once inside the cell, the most significant point of competition is likely for the active sites of nucleoside kinases, such as deoxycytidine kinase. These enzymes are responsible for the initial phosphorylation step in the salvage pathway, which is essential for both the activation of the analog and the recycling of natural nucleosides. By competing with cytidine and deoxycytidine for these kinases, this compound can inhibit the normal production of pyrimidine (B1678525) nucleotides.

Impact on Cellular Nucleotide Pool Balance

The introduction of this compound into a cellular system can lead to an imbalance in the carefully regulated pools of intracellular nucleotides. This disruption is a secondary consequence of its competition with endogenous nucleosides and its subsequent metabolism.

The competition for nucleoside kinases can lead to a depletion of the pools of normal pyrimidine nucleotides, such as dCTP and dTTP, as the enzymes are sequestered in the phosphorylation of the analog. A reduction in the available pool of normal deoxyribonucleotides can have several detrimental effects on cellular processes, including slowing down or arresting DNA replication and repair.

Furthermore, the accumulation of the phosphorylated metabolites of this compound can also contribute to the imbalance of the nucleotide pool. The presence of these analog triphosphates alters the relative concentrations of the different nucleotides, which can have regulatory consequences on various cellular enzymes that are allosterically regulated by nucleotide levels. An imbalance in nucleotide pools is a known mechanism by which various chemical agents can exert their toxic and mutagenic effects. nih.gov

Table 2: Potential Impacts of this compound on Cellular Nucleotide Pools

| Affected Nucleotide Pool | Mechanism of Impact | Consequence |

| dCTP (deoxycytidine triphosphate) | Competition for deoxycytidine kinase by this compound. | Reduced synthesis of dCTP, potentially leading to inhibition of DNA synthesis and repair. |

| dTTP (deoxythymidine triphosphate) | Allosteric regulation of ribonucleotide reductase by imbalanced dNTP pools. | Altered levels of dTTP, further disrupting the balance required for high-fidelity DNA replication. |

| Analog Triphosphates | Accumulation of N'-Methyl-N(4)-aminodeoxycytidine 5'-triphosphate. | Alters the overall composition of the nucleotide pool, potentially leading to misincorporation into DNA and allosteric effects on regulatory enzymes. |

Biological Activities and Associated Molecular Research

Antiviral Mechanisms in Preclinical Models

Recent research has highlighted the potential of N(4)-aminocytidine derivatives, such as β-D-N(4)-hydroxycytidine (NHC), as broad-spectrum antiviral agents.

The primary antiviral mechanism of N(4)-aminocytidine analogs is the induction of lethal mutagenesis in the viral genome. researchgate.net When these nucleoside analogs are incorporated into the viral RNA during replication, they cause an accumulation of mutations that ultimately leads to an "error catastrophe," producing non-viable viral particles. researchgate.net

This mechanism has been demonstrated against a variety of RNA viruses. For example, β-D-N(4)-hydroxycytidine (NHC) has shown potent activity against Venezuelan equine encephalitis virus (VEEV) by inducing high mutation rates in the viral genome. researchgate.net This affects both the release of new virions and their infectivity. researchgate.net The antiviral effect is most significant when the compound is introduced early in the infection cycle during the amplification of viral RNA. researchgate.net

Furthermore, the efficacy of these compounds can be enhanced when used in combination with other drugs. For instance, inhibitors of de novo pyrimidine (B1678525) synthesis can act synergistically with NHC. nih.govscienceopen.com By reducing the intracellular pool of natural pyrimidine nucleotides, these inhibitors increase the likelihood of the mutagenic analog being incorporated into the nascent viral RNA, thereby enhancing its antiviral effect. nih.govscienceopen.com

Table 2: Antiviral Research Findings

| Compound/Analog | Virus Model | Mechanism of Action | Citation |

|---|---|---|---|

| β-D-N(4)-hydroxycytidine (NHC) | Venezuelan equine encephalitis virus (VEEV) | Induces high mutation rates in the viral genome, leading to error catastrophe. | researchgate.net |

| β-D-N(4)-hydroxycytidine (NHC) | Various RNA viruses | Incorporation into viral RNA, causing mutagenesis and impairing replication. | nih.govscienceopen.com |

| β-D-N(4)-hydroxycytidine (NHC) in combination with Teriflunomide | Various RNA viruses | Synergistic effect by reducing intracellular pyrimidine supply, enhancing NHC incorporation. | nih.govscienceopen.com |

Studies in in vitro Cellular Models (e.g., SARS-CoV-2, HCoV-OC43, Yellow Fever Virus)

While direct antiviral studies on N'-Methyl-N(4)-aminocytidine are not extensively documented in the available literature, significant research on the closely related N4-substituted cytidine (B196190) analog, β-d-N4-hydroxycytidine (NHC), provides a strong model for its potential activity. NHC, the active metabolite of the antiviral drug Molnupiravir, has demonstrated potent, broad-spectrum antiviral effects against numerous RNA viruses in various in vitro cellular models. nih.govnih.gov

Research shows that NHC effectively inhibits the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). ucv.ve In cell culture, NHC exhibited a significant dose-dependent antiviral effect, with a 50% maximum effective concentration (EC50) of 0.3 µM against SARS-CoV-2. ucv.ve Its efficacy extends to other coronaviruses, including the zoonotic Middle East respiratory syndrome coronavirus (MERS-CoV) and the murine hepatitis virus (MHV), with EC50 values of 0.56 µM and 0.17 µM, respectively. nih.gov Furthermore, derivatives of NHC have shown high activity against other human coronaviruses, such as HCoV-229E, in Huh-7 and Vero E6 cell lines. mdpi.com

The broad-spectrum activity of NHC suggests its potential utility against other viral families. nih.gov Although direct studies against Yellow Fever Virus are limited, a synergistic antiviral effect has been observed when NHC is combined with teriflunomide, an inhibitor of de novo pyrimidine synthesis that has reported activity against Yellow Fever Virus. nih.govmdpi.com This synergy suggests that reducing the intracellular pool of natural pyrimidine nucleotides enhances the antiviral action of NHC by lowering the competition for its incorporation into viral RNA. nih.gov

| Virus | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|

| SARS-CoV-2 | Vero E6 | 0.3 | ucv.ve |

| MERS-CoV | Vero | 0.56 | nih.gov |

| MHV | DBT-9 | 0.17 | nih.gov |

| HCoV-229E | Huh-7 / Vero E6 | High Activity | mdpi.com |

Mechanisms of Viral Polymerase Inhibition

Nucleoside analogs like this compound primarily exert their antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA virus genomes. mdpi.comnih.gov The mechanism is not one of direct enzymatic blockade but rather of deception; the analog is metabolized within the host cell into its active triphosphate form, which mimics naturally occurring nucleoside triphosphates (e.g., CTP or UTP). mdpi.com

The viral RdRp then mistakenly incorporates this analog into the newly synthesizing viral RNA strand. nih.gov For N4-substituted cytidine analogs such as NHC, this incorporation leads to a mechanism known as "lethal mutagenesis" or "error catastrophe". nih.govucv.ve The incorporated analog has ambiguous base-pairing properties, meaning it can be read as either a cytosine or a uridine (B1682114) by the polymerase during subsequent rounds of replication. nih.gov This ambiguity introduces a high frequency of mutations (primarily G-to-A and C-to-U transitions) throughout the viral genome. mdpi.com The accumulation of these mutations with each replication cycle ultimately exceeds a viability threshold, resulting in non-functional viral proteins and progeny virions that are unable to sustain an infection. nih.govresearchgate.net This mechanism confers a high genetic barrier to the development of viral resistance. nih.gov

While lethal mutagenesis is the primary mechanism for NHC, another common mechanism for different nucleoside analogs is immediate or delayed chain termination. In this scenario, once the analog is incorporated into the growing RNA or DNA strand, its chemical structure prevents the polymerase from adding the next nucleotide, thereby halting replication prematurely. youtube.com

Antineoplastic Mechanisms in Preclinical Models

Inhibition of Cancer Cell Proliferation Pathways

The role of specific nucleoside modifications in cancer biology is an area of growing research. Cancer cells are characterized by uncontrolled proliferation, which places a high demand on the synthesis of macromolecules, particularly nucleotides for DNA and RNA production. nih.govnorthwestern.edu Consequently, cancer cells often exhibit a heightened dependency on de novo nucleotide synthesis and modification pathways, making these pathways attractive targets for therapeutic intervention. nih.gov

While direct studies on this compound's effect on cancer are limited, research into other N4-modified cytidines provides a framework for potential mechanisms. For instance, N4-acetylcytidine (ac4C) is an important mRNA modification catalyzed by the enzyme N-acetyltransferase 10 (NAT10). nih.gov This modification enhances the stability of specific mRNAs, including those involved in critical metabolic pathways like fatty acid metabolism, which are essential for providing the building blocks and energy for rapid cell growth. nih.gov In several cancer models, depletion of the NAT10 enzyme leads to reduced ac4C levels, decreased stability of metabolism-related mRNAs, and a subsequent reduction in cancer cell growth and proliferation. nih.gov This highlights how a chemical modification at the N4 position of cytidine can be integral to the cellular pathways that sustain cancer proliferation. Given that methylation is another critical regulatory modification, it is plausible that this compound could interfere with RNA or DNA methylation-dependent pathways, thereby disrupting the metabolic and proliferative programs of cancer cells.

Molecular Interactions in Leukemia Cell Line Models

The specific molecular interactions of this compound within leukemia cell lines have not been extensively characterized in published research. However, the general mechanisms of nucleoside analogs, a class of compounds widely used in leukemia chemotherapy (e.g., Cytarabine), offer a basis for its potential modes of action.

Upon uptake by leukemia cells, this compound would likely be phosphorylated to its active triphosphate form by intracellular kinases. This activated analog could then interact with several key molecular pathways involved in cell proliferation. A primary target would be DNA polymerases. Incorporation of the modified nucleotide into newly synthesized DNA during the S-phase of the cell cycle could disrupt the replication process, leading to chain termination and the activation of DNA damage response pathways, ultimately inducing cell cycle arrest and apoptosis.

Alternatively, the analog could be incorporated into various RNA species by RNA polymerases, potentially affecting RNA processing, stability, and translation of proteins crucial for the survival and proliferation of leukemia cells. Interference with these fundamental processes of nucleic acid synthesis is a hallmark of the antineoplastic activity of many nucleoside analogs.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Correlation Between Chemical Structure and Mutagenic Potency

The mutagenic potential of N4-aminocytidine derivatives is highly dependent on the specific placement of substituents on the N4-amino group, demonstrating a clear structure-activity relationship. nih.govnih.gov Studies on a series of alkylated N4-aminocytidine derivatives in bacterial tester strains (S. typhimurium TA100 and E. coli WP2 uvrA) have revealed that the precise location of a methyl group determines whether the compound is mutagenic. nih.gov

Specifically, compounds with alkylation on the terminal nitrogen of the hydrazino group (the N' position), such as This compound and N',N'-dimethyl-N(4)-aminocytidine, were found to be direct-acting mutagens. nih.govnih.gov In contrast, derivatives with alkylation on the nitrogen atom directly attached to the cytosine ring (the N4 position), such as N4-methyl-N(4)-aminocytidine, were not mutagenic. nih.gov

The proposed mechanism for this difference lies in the requirement for tautomerization. Mutagenicity is believed to arise from the ability of the N4-aminocytosine base to exist in equilibrium between its amino and a rare imino tautomeric form. This imino form can cause ambiguous base pairing during DNA replication, leading to mutations. For this tautomerization to occur, a hydrogen atom must be present on the N4 nitrogen. Alkylation at the N' position leaves this hydrogen intact, preserving mutagenic activity. However, alkylation at the N4 position replaces this critical hydrogen atom, preventing the amino-imino tautomerization and thereby abolishing mutagenic potency. nih.gov

| Compound | Alkylation Position | Mutagenic Activity | Reference |

|---|---|---|---|

| This compound | N' (Terminal) | Positive | nih.govnih.gov |

| N',N'-dimethyl-N(4)-aminocytidine | N' (Terminal) | Positive | nih.gov |

| N4-methyl-N(4)-aminocytidine | N4 (Ring-adjacent) | Negative | nih.govnih.gov |

| N4,N'-dimethyl-N(4)-aminocytidine | N4 and N' | Negative | nih.gov |

Influence of Nucleobase and Sugar Modifications on Antiviral Efficacy

The antiviral potential of nucleoside analogs is intricately linked to their structural characteristics, specifically modifications to the nucleobase and the sugar moiety. While direct and extensive research on the antiviral efficacy of this compound is limited, the broader class of N4-substituted cytidine analogs, particularly N4-hydroxycytidine (NHC) and its derivatives, offers significant insights into how such modifications can influence antiviral activity.

Modifications at the N4-position of the cytidine base have been a key area of investigation for developing potent antiviral agents. For instance, the parent compound, N4-hydroxycytidine (NHC), has demonstrated broad-spectrum antiviral activity against several RNA viruses. nih.gov The mechanism of action for NHC involves its metabolic conversion to the 5'-triphosphate form, which can then be incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp). nih.gov The incorporated NHC can exist in tautomeric forms, leading to mutations in the viral genome during subsequent replication cycles. nih.gov

The synthesis and evaluation of various NHC analogs have revealed critical structure-activity relationships. A study involving the synthesis of novel NHC analogs explored the impact of different substituents at the N4-position. While an N4-O-isobutyryl cytidine analog showed significant antiviral activity against SARS-CoV-2 and influenza viruses, other modifications, including N4-NHBoc, N4-2-hydroxylethyl, and various C4-amino acid derivatives, did not exhibit significant antiviral effects. nih.gov Notably, N4-aminocytidine itself was found to lack significant antiviral activity in this study. nih.gov This suggests that the nature of the substituent at the N4-position is a critical determinant of antiviral potency.

Further research into N4-hydroxycytidine derivatives has shown that acylation at the N4-position can yield compounds with potent antiviral activity against poxviruses. Specifically, N4-(pivaloyloxy)- and N4-(benzoyloxy)cytidines were identified as highly potent inhibitors. researchgate.net

Modifications to the sugar moiety also play a crucial role in the antiviral efficacy of nucleoside analogs. These modifications can affect the recognition of the analog by viral polymerases and cellular kinases, as well as the stability of the compound. For instance, the difference in activity between the riboside and deoxyriboside forms of N4-aminocytidine in mutagenicity studies was attributed to the cellular enzymatic machinery, highlighting the importance of the sugar component. nih.gov In the context of other nucleoside inhibitors, modifications at the 2'- and 4'-positions of the sugar ring have been shown to be critical for antiviral activity and can influence whether the analog acts as a chain terminator or a mutagenic agent. mdpi.com

The following table summarizes the antiviral activities of selected N4-substituted cytidine analogs, illustrating the impact of nucleobase modifications.

| Compound Name | Modification | Target Virus(es) | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Reference |

| β-D-N4-O-isobutyrylcytidine | N4-O-isobutyryl | SARS-CoV-2 | 3.50 µM | >100 µM | nih.gov |

| Influenza A (H1N1) | 5.80 µM | >100 µM | nih.gov | ||

| Influenza A (H3N2) | 7.30 µM | >100 µM | nih.gov | ||

| Influenza B | 3.40 µM | >100 µM | nih.gov | ||

| DENV-2 | 3.95 µM | >100 µM | nih.gov | ||

| N4-hydroxycytidine (NHC) | N4-hydroxy | SARS-CoV-2 | >16.5 µM | >100 µM | nih.gov |

| Molnupiravir (MK-4482) | N4-hydroxy (isobutyryl ester prodrug) | SARS-CoV-2 | 11.8 µM | >100 µM | nih.gov |

| N4-NHBoc-cytidine | N4-tert-butoxycarbonylhydrazinyl | SARS-CoV-2, Influenza A/B, DENV-2 | No significant activity | >100 µM | nih.gov |

| N4-(2-hydroxyethyl)cytidine | N4-(2-hydroxyethyl)amino | SARS-CoV-2, Influenza A/B, DENV-2 | No significant activity | >100 µM | nih.gov |

| N4-GlyOEt-cytidine | N4-(glycine ethyl ester) | SARS-CoV-2, Influenza A/B, DENV-2 | No significant activity | >100 µM | nih.gov |

| N4-aminocytidine | N4-amino | SARS-CoV-2, Influenza A/B, DENV-2 | No significant activity | >100 µM | nih.gov |

Design Principles for Modulating Biological Activity

The design of nucleoside analogs with desired biological activities, such as enhanced antiviral potency and selectivity, is guided by several key principles derived from structure-activity relationship studies. For N4-substituted cytidines, including the conceptual framework for this compound, these principles primarily revolve around optimizing the interactions with viral polymerases and cellular kinases while minimizing recognition by host cell polymerases to reduce cytotoxicity.

One fundamental design principle is the strategic modification of the N4-substituent to fine-tune the electronic and steric properties of the nucleobase. As demonstrated with NHC analogs, the nature of the group at the N4-position can dramatically alter antiviral efficacy. nih.gov The success of N4-hydroxy and N4-acyloxy derivatives suggests that substituents capable of influencing the tautomeric equilibrium of the cytidine base are crucial for the mutagenic mechanism of action. nih.govresearchgate.net Therefore, a key design strategy involves introducing groups that can promote the adoption of an alternative base-pairing face, leading to errors during viral RNA synthesis.

Another critical principle is the prodrug approach, which aims to improve the pharmacokinetic properties of the parent nucleoside. Molnupiravir, the isobutyryl ester prodrug of NHC, exemplifies this strategy. researchgate.net The esterification of the sugar hydroxyl groups can enhance cell permeability and metabolic stability, leading to higher intracellular concentrations of the active triphosphate form. The synthesis of 5'-O-ester derivatives of NHC with various carboxylic acids has shown that modifications at this position can significantly impact antiviral activity against coronaviruses. mdpi.com This highlights the importance of the prodrug moiety in achieving optimal therapeutic outcomes.

Furthermore, modifications to the sugar ring are a cornerstone of nucleoside analog design. Alterations at the 2'-position, for example, can influence the conformational preference of the sugar (C2'-endo vs. C3'-endo), which in turn affects how the nucleoside analog is recognized by polymerases. The introduction of fluorine or methyl groups at the 2'-position has been a successful strategy in the development of potent antiviral agents. nih.gov For this compound, exploring such sugar modifications could be a viable strategy to enhance its potential biological activity.

The following table outlines key design principles and their rationale for modulating the biological activity of N4-substituted cytidine analogs.

| Design Principle | Rationale | Potential Application to this compound |

| N4-Substituent Modification | To modulate tautomeric equilibrium and base-pairing properties, thereby influencing the mutagenic potential and interaction with viral polymerases. nih.gov | Systematic variation of the methyl and amino groups at the N4-position to optimize electronic and steric features for enhanced antiviral activity. |

| Prodrug Strategy | To improve pharmacokinetic properties such as cell permeability, metabolic stability, and oral bioavailability, leading to higher intracellular concentrations of the active triphosphate form. researchgate.netmdpi.com | Esterification of the 5'-hydroxyl group with various lipophilic moieties to potentially improve its delivery into target cells. |

| Sugar Moiety Modification | To alter the conformational properties of the nucleoside, influencing its recognition and incorporation by viral polymerases and cellular kinases. Can also confer chain termination properties. mdpi.comnih.gov | Introduction of substituents such as fluorine or methyl groups at the 2'- or 4'-positions of the ribose ring to potentially enhance antiviral potency and selectivity. |

| Stereochemical Control | The stereochemistry of the sugar moiety (D- vs. L-configuration) is critical for biological activity, as enzymes are highly stereospecific. | Synthesis of the enantiomerically pure form is essential, as the biological activity typically resides in one stereoisomer. |

By systematically applying these design principles, it may be possible to develop novel N4-substituted cytidine analogs, potentially including derivatives of this compound, with improved antiviral profiles.

Advanced Research Methodologies and Analytical Techniques for N Methyl N 4 Aminocytidine Studies

Spectroscopic and Chromatographic Methods for Compound and Metabolite Analysis

The accurate characterization of N'-Methyl-N(4)-aminocytidine and its metabolic fate relies on high-resolution separation and detection techniques. Chromatography is employed to separate the compound from complex mixtures, while spectroscopy provides detailed information on its structure, quantity, and identity.

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of synthesized this compound and for studying its metabolic profile. In this method, the compound is passed through a column under high pressure, which separates it from impurities, reactants, or metabolites based on their chemical properties, such as polarity.

For purity analysis, a sharp, symmetrical peak at a specific retention time indicates a high degree of purity. When profiling metabolites, HPLC can separate the parent compound from its modified forms that may arise in a biological system, such as through hydrolysis or enzymatic modification. The resulting chromatogram displays distinct peaks for each separated compound, with the area under each peak corresponding to its relative abundance. This separation is a critical first step before identification by a detector, often a mass spectrometer.

Table 1: Conceptual HPLC Method for this compound Analysis

| Parameter | Description | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase | Separates compounds based on hydrophobicity; suitable for polar nucleoside analogs. |

| Mobile Phase | Gradient of water with formic acid and acetonitrile | Creates a polarity gradient to effectively elute the parent compound and potential metabolites with different polarities. |

| Flow Rate | 0.2-0.5 mL/min | Optimizes peak resolution and analysis time. |

| Detector | UV-Vis or Mass Spectrometer | Detects compounds as they elute from the column. UV detection is set to the absorbance maximum of the cytidine (B196190) ring. |

| Temperature | 30-40 °C | Ensures reproducible retention times and peak shapes. |

Mass Spectrometry (MS) is a powerful analytical technique used for the precise determination of the mass-to-charge ratio (m/z) of molecules. For this compound, MS provides definitive qualitative confirmation of its identity by matching its molecular weight to the expected value. Furthermore, tandem MS (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces, which creates a unique "fingerprint" that confirms the structure.

When coupled with separation techniques like Liquid Chromatography (LC) or Capillary Electrophoresis (CE), MS becomes an indispensable tool for both qualitative and quantitative analysis in complex biological samples. nih.gov

LC-MS: This is the most widely used platform for analyzing nucleoside analogs. labrulez.com LC separates this compound and its metabolites from a biological matrix (e.g., cell lysate, plasma), and the MS detector then provides sensitive and specific detection and quantification for each separated component. nih.gov This technique offers high sensitivity and is capable of measuring absolute quantities of the compound when appropriate internal standards are used. nih.gov

CE-MS: Capillary Electrophoresis separates molecules based on their charge and size. Since nucleosides and their metabolites are often charged, CE provides an excellent separation method that is complementary to LC. youtube.com CE-MS is particularly useful for analyzing highly polar and charged metabolites.

Quantitative analysis is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where the mass spectrometer is set to detect a specific precursor-to-product ion transition. This method provides exceptional specificity and allows for the accurate measurement of compound levels even at very low concentrations. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. researchgate.netlibretexts.org It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within the molecule, allowing for the confirmation of its atomic connectivity and stereochemistry. wpmucdn.com

¹H NMR: Provides information on the number and type of hydrogen atoms. For this compound, this would confirm the presence of the methyl group, protons on the sugar ring, and protons on the cytosine base.

¹³C NMR: Identifies the carbon skeleton of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC): These experiments reveal correlations between atoms. For example, a COSY (Correlation Spectroscopy) spectrum shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) links protons directly to the carbons they are attached to. core.ac.uk HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons, which is crucial for piecing together the entire molecular structure. core.ac.uk

NMR is not only used for initial structure verification but also for conformational studies, determining the three-dimensional shape of the nucleoside in solution, which can be important for understanding its interaction with enzymes like DNA polymerases.

Table 2: Expected ¹H NMR Signals for this compound

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Description |

|---|---|---|---|

| Methyl (N'-CH₃) | ~3.0 - 3.5 | Singlet | Signal for the methyl group attached to the exocyclic nitrogen. |

| Anomeric (H-1') | ~5.8 - 6.2 | Doublet | Proton on the C1' carbon of the ribose sugar, coupled to H-2'. |

| Sugar Protons (H-2', H-3', H-4', H-5') | ~3.5 - 4.5 | Multiplets | Protons on the ribose ring, showing complex splitting patterns. |

| Base Protons (H-5, H-6) | ~5.5 - 8.0 | Doublets | Protons on the pyrimidine (B1678525) ring, coupled to each other. |

Molecular Biology Techniques for Mechanism Elucidation

Understanding how this compound functions as a mutagen requires molecular biology techniques that can probe its interaction with DNA, RNA, and the enzymes that process them.

To identify the specific types of genetic alterations caused by this compound, DNA sequencing is the definitive method. In a typical experiment, cells or organisms are exposed to the compound, and the DNA from resulting mutants is isolated and sequenced. The sequence is then compared to that of an unexposed control to identify the precise nucleotide changes.

Studies using this approach have revealed the distinct mutational signature of this compound. Research on M13mp2 phage treated with the compound showed that it exclusively induces transition mutations. nih.gov No transversions or insertion/deletion mutations were detected. nih.gov This high specificity points to a mechanism involving mispairing during DNA replication. nih.gov

Table 3: Mutational Spectrum of this compound in M13mp2 Phage nih.gov

| Mutation Type | Frequency | Description |

|---|---|---|

| Transitions (A/T → G/C) | ~50% of total mutations | An adenine (B156593) or thymine (B56734) base pair is replaced by a guanine (B1146940) or cytosine base pair. |

| Transitions (G/C → A/T) | ~50% of total mutations | A guanine or cytosine base pair is replaced by an adenine or thymine base pair. |

| Transversions | Not detected | A purine (B94841) is replaced by a pyrimidine, or vice versa. |

| Insertions/Deletions | Not detected | The addition or removal of one or more nucleotide base pairs. |

In vitro enzymatic assays are used to study the interaction of this compound with specific enzymes in a controlled environment, free from the complexity of a living cell.

Polymerase Assays: These assays are critical for understanding how this compound gets incorporated into DNA and what errors it causes during subsequent replication. A typical assay includes a DNA polymerase, a short DNA template, a primer, and a mixture of normal deoxynucleoside triphosphates (dNTPs) along with the triphosphate form of this compound. By analyzing the products, researchers can determine if the analog is incorporated by the polymerase and, if so, which base it pairs with on the template strand. Further assays can use a template containing the analog to see which incoming dNTP the polymerase preferentially pairs against it. This provides direct evidence for the ambiguous base-pairing potential proposed as the mechanism for its mutagenicity. nih.gov

Deaminase Assays: Cytidine deaminases are enzymes that convert cytidine to uridine (B1682114). nih.gov Assays can be designed to determine if this compound or its incorporated form in DNA is a substrate for, or an inhibitor of, these enzymes. In such an assay, the compound is incubated with a purified deaminase, and the reaction products are analyzed, typically by HPLC or LC-MS, to see if any conversion has occurred. nih.gov This helps to rule in or out other potential metabolic pathways or mechanisms of action.

Cell-Based Assays for Cellular Uptake and Metabolism

Understanding the cellular uptake and metabolic pathway of this compound is fundamental to deciphering its mechanism of action. Cell-based assays are crucial in this regard, offering a physiological context to study these processes. Given that its parent compound, N(4)-aminocytidine, is taken up by E. coli cells with an efficiency comparable to that of natural cytidine, it is hypothesized that this compound utilizes similar nucleoside transport mechanisms. nih.govnih.govosti.gov

A proposed metabolic pathway for N(4)-aminocytidine in E. coli involves its conversion to uridine, a reaction catalyzed by cytidine deaminase. nih.govnih.govosti.gov This suggests that a key metabolic fate of this compound could also involve enzymatic deamination.

Key cell-based assays would include:

Uptake studies: Employing radiolabeled this compound to quantify its transport into cultured cells over time. Competitive inhibition assays with natural nucleosides can help identify the specific transporters involved.

Metabolite analysis: Utilizing techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify the intracellular metabolites of this compound. This would confirm whether enzymatic conversion to other nucleosides occurs.

Enzyme activity assays: Using cell lysates or purified enzymes to directly measure the activity of nucleoside deaminases or kinases on this compound.

| Assay Type | Objective | Methodology | Expected Outcome |

| Cellular Uptake | To determine the efficiency and mechanism of transport into the cell. | Incubation of cells with radiolabeled this compound and measuring intracellular radioactivity. | Quantification of uptake rate and identification of transporters. |

| Metabolite Identification | To identify the metabolic products of this compound. | HPLC-MS analysis of intracellular extracts after exposure to the compound. | Identification of metabolites such as the corresponding uridine derivative. |

| Enzyme Kinetics | To characterize the enzymatic conversion of the compound. | In vitro assays with purified enzymes (e.g., cytidine deaminase) and this compound as a substrate. | Determination of kinetic parameters like Km and Vmax. |

Structural Biology Approaches

Structural biology techniques are indispensable for visualizing the interactions of this compound with its biological targets at an atomic level.

X-ray crystallography is a powerful technique to determine the three-dimensional structure of molecules, including complex biological macromolecules like proteins and nucleic acids. In the context of this compound, this method would be invaluable for understanding how it interacts with enzymes involved in its metabolism or its ultimate target. By co-crystallizing the compound with a target enzyme, such as a nucleoside kinase or a DNA polymerase, the precise binding mode can be determined. This information reveals the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand, providing a detailed map of the binding pocket. Such structural insights are crucial for structure-based drug design and for understanding the molecular basis of the compound's biological activity.

Computational Modeling and Bioinformatics

Computational approaches provide a powerful complement to experimental studies, offering predictive insights into the behavior of this compound at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to predict its binding affinity and pose within the active site of target enzymes. This can help in prioritizing potential biological targets for experimental validation.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-enzyme complex over time. MD simulations provide a more realistic representation of the molecular interactions by accounting for the flexibility of both the ligand and the protein. These simulations can reveal key conformational changes, the stability of binding, and the role of solvent molecules in the interaction, offering a deeper understanding of the binding mechanism.

| Computational Method | Purpose | Information Gained |

| Molecular Docking | Predicts the binding mode and affinity of this compound to a target protein. | Binding energy, preferred orientation, and key interacting residues. |

| Molecular Dynamics | Simulates the time-dependent behavior of the ligand-protein complex. | Conformational changes, binding stability, and solvent effects. |

In silico tools can be used to predict the metabolic fate of this compound based on its chemical structure. Drawing from the known metabolism of its parent compound, N(4)-aminocytidine, which is converted to uridine by cytidine deaminase, computational models can predict whether the N'-methyl group alters its susceptibility to this and other metabolic enzymes. nih.govnih.govosti.gov These predictive models are often built on large databases of known metabolic reactions and can identify potential sites of metabolism and the resulting metabolites.

Furthermore, bioinformatics approaches can be employed to predict potential drug-target interactions. By comparing the structure of this compound to libraries of known ligands, it is possible to identify potential protein targets. These methods can be based on ligand similarity, target-ligand interaction fields, or machine learning models trained on large datasets of known drug-target interactions. Such in silico predictions can significantly narrow down the experimental search space for identifying the biological targets of this compound.

Mechanisms of Resistance and Overcoming Challenges in Nucleoside Analog Research

Molecular Mechanisms of Resistance Development to Nucleoside Analogs

Resistance to nucleoside analogs can arise from alterations in either viral or cellular components that are critical for the drug's mechanism of action. These adaptations effectively reduce the concentration or activity of the pharmacologically active form of the analog.

A primary mechanism of viral resistance to nucleoside analogs involves mutations in the viral polymerase, the enzyme responsible for replicating the viral genome. These enzymes are the principal targets for the activated triphosphate forms of nucleoside analogs. Specific amino acid substitutions in or near the active site of the polymerase can confer resistance through several mechanisms:

Decreased Incorporation: Mutations can alter the steric or electronic environment of the active site, reducing the enzyme's affinity for the nucleoside analog triphosphate. This selective discrimination favors the binding and incorporation of natural endogenous nucleotides over the analog.

Enhanced Excision: Some viral polymerases possess a proofreading exonuclease activity that can recognize and remove misincorporated nucleotides. Mutations can enhance this excision capability, specifically targeting the incorporated nucleoside analog and thereby reversing its chain-terminating or mutagenic effect.

While specific polymerase mutations conferring resistance to N'-Methyl-N(4)-aminocytidine have not been extensively documented in the scientific literature, the principles derived from other nucleoside analogs are applicable. For instance, in Hepatitis B Virus (HBV), mutations in the reverse transcriptase domain of the DNA polymerase are well-characterized to cause resistance to lamivudine, a cytidine (B196190) analog. It is plausible that viruses targeted by this compound could develop resistance through analogous mutations in their respective polymerases.

Table 1: Examples of Viral Polymerase Mutations Conferring Resistance to Nucleoside Analogs

| Virus | Nucleoside Analog | Polymerase Gene | Key Resistance Mutations |

| Hepatitis B Virus (HBV) | Lamivudine | DNA Polymerase (RT domain) | rtM204V/I, rtL180M |

| Human Immunodeficiency Virus (HIV) | Zidovudine (AZT) | Reverse Transcriptase | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E |

| Herpes Simplex Virus (HSV) | Acyclovir | DNA Polymerase | Mutations in conserved regions II and III |

This table presents examples from other nucleoside analogs to illustrate the principle of polymerase-mediated resistance, as specific data for this compound is not available.

For a nucleoside analog to be effective, it must be transported into the host cell and subsequently phosphorylated by host cell kinases to its active triphosphate form. Cellular resistance can emerge from alterations in these pathways:

Impaired Cellular Uptake: Nucleoside analogs typically rely on host cell nucleoside transporters to cross the cell membrane. Downregulation or mutation of these transporters can significantly reduce the intracellular concentration of the drug, thereby limiting its efficacy.

Deficient Phosphorylation: The conversion of the nucleoside analog to its monophosphate form is often the rate-limiting step in its activation. This initial phosphorylation is carried out by cellular kinases, such as deoxycytidine kinase (dCK) for cytidine analogs. Reduced expression or loss-of-function mutations in these kinases are common mechanisms of resistance. For example, studies on the parent compound, N4-aminocytidine, have indicated its reliance on cellular metabolism for activation. nih.gov It is highly probable that this compound shares this dependency, making it susceptible to resistance via kinase deficiencies.

Academic Strategies to Circumvent Resistance in Nucleoside Analog Design

The persistent challenge of drug resistance has spurred innovative academic research focused on designing nucleoside analogs that can bypass or overcome these resistance mechanisms.

One promising strategy is the rational design of novel nucleoside analogs that are less susceptible to resistance-conferring mutations. This approach involves modifying the chemical structure of the nucleoside to:

Enhance Affinity for Mutant Polymerases: By understanding the structural changes in mutant polymerases, it is possible to design analogs that can fit into the altered active site more effectively than the natural substrate.

Bypass Key Kinases: To overcome resistance due to deficient phosphorylation, researchers are developing "prodrug" strategies. These approaches, such as the ProTide technology, deliver the nucleoside analog in a pre-phosphorylated (monophosphate) form, thus bypassing the need for the initial kinase-mediated activation step.

Introduce Novel Mechanisms of Action: this compound itself is a product of such chemical modification of cytidine. Its mutagenic effect is attributed to tautomerization between its amino and imino forms, which leads to ambiguous base pairing during DNA replication. nih.gov Further rational design could focus on modifications that stabilize the tautomeric form favored for misincorporation, potentially increasing its mutagenic potency and making it more difficult for the viral polymerase to discriminate against.

Combining therapeutic agents with different mechanisms of action is a clinically proven strategy to enhance efficacy and delay the onset of resistance. In the context of nucleoside analogs, this can involve:

Co-administration with Other Antivirals: Using a nucleoside analog in combination with a non-nucleoside polymerase inhibitor or a protease inhibitor, for example, creates multiple pressures on the virus, making it statistically less likely for a virus to acquire all the necessary mutations to survive.

Combination with Kinase Upregulators: In cases of resistance due to deficient phosphorylation, it might be conceivable to use agents that upregulate the activity of the necessary cellular kinases, although this approach is still largely experimental.

Synergistic Mutagenesis: Combining two mutagenic nucleoside analogs that induce different types of mutations could theoretically accelerate the accumulation of deleterious mutations in the viral genome, leading to a more rapid collapse of the viral population.

Unexplored Research Avenues and Future Directions for this compound Research

The existing body of research on this compound has primarily focused on its mutagenic properties. nih.govnih.gov However, to fully assess its potential as a therapeutic agent, several key areas require further investigation:

Identification of Specific Resistance Mutations: A critical next step is to conduct in vitro selection studies to identify the specific mutations in viral polymerases that confer resistance to this compound. This would provide invaluable information for the rational design of second-generation analogs.

Elucidation of Cellular Transport and Metabolism: A detailed understanding of which cellular nucleoside transporters are responsible for the uptake of this compound and which kinases are involved in its phosphorylation is essential. This would help predict potential cellular resistance mechanisms and identify patient populations that might be less responsive to treatment.

Exploration of Prodrug Strategies: The development of phosphoramidate (B1195095) or other prodrug forms of this compound could be a promising strategy to bypass potential resistance mechanisms related to the initial phosphorylation step and improve its pharmacological properties.

Investigation of Combination Therapies: Systematic studies are needed to evaluate the efficacy of this compound in combination with other antiviral or anticancer agents. These studies should assess for synergistic effects and the potential to suppress the emergence of resistance.

Structural Biology Studies: Obtaining co-crystal structures of viral polymerases (both wild-type and resistant mutants) in complex with the triphosphate form of this compound would provide atomic-level insights into its mechanism of action and resistance, guiding future drug design efforts.

By pursuing these research avenues, the scientific community can build upon the foundational knowledge of this compound's mutagenic activity and explore its potential as a robust therapeutic agent in an era of evolving drug resistance.

Q & A

Q. What are the established synthetic routes for N'-Methyl-N(4)-aminocytidine, and how can reaction efficiency be optimized?

this compound can be synthesized via a two-step process:

Amination at N4 : Treat cytidine with hydrazine-bisulfite under mild conditions to form N4-aminocytidine. This reaction is scalable to polynucleotides, enabling site-specific modifications .

N'-Methylation : Introduce a methyl group using methylating agents (e.g., methyl iodide or dimethyl sulfate) under controlled pH (7–9) and temperature (20–40°C). Optimize yield by monitoring reaction progress via HPLC or TLC.

Key considerations : Purification via column chromatography (silica gel, methanol:chloroform gradient) and characterization via NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H (300 MHz) and ¹³C (75.5 MHz) NMR to confirm methyl and amino group positions. Compare chemical shifts to unmodified cytidine .

- Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., N-H stretching at ~3300 cm⁻¹ for the amino group, C-N vibrations at ~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for exact mass) and purity (>98% via HPLC with UV detection at 260 nm) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Exposure Control : Avoid inhalation/ingestion; implement engineering controls (e.g., local exhaust ventilation).

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation. Consult SDS for toxicity data (e.g., carcinogenicity risks) .

Advanced Research Questions

Q. How does the mutagenic potential of this compound compare across different biological models?

- Bacterial Assays : N4-aminocytidine derivatives exhibit high mutagenicity in Salmonella typhimurium (Ames test) and phage systems due to mispairing during replication. Methylation at N' may alter mutagenic potency by stabilizing base-pairing anomalies .

- Eukaryotic Models : Assess in Drosophila melanogaster (wing spot test) or mammalian cell lines (e.g., CHO cells) to evaluate in vivo vs. in vitro discrepancies. Control for metabolic activation (e.g., S9 liver homogenates) .

Q. What experimental strategies can resolve contradictions in stability profiles under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate the compound at pH 2–10 (37°C, 1 week) and analyze degradation products via LC-MS.

- Kinetic Studies : Monitor half-life (t₁/₂) at 25°C, 40°C, and 60°C to calculate activation energy (Arrhenius equation). Use phosphate buffers to maintain ionic strength .

- Data Reconciliation : Compare results with computational models (e.g., DFT calculations for hydrolysis pathways) .

Q. How can in-silico modeling complement empirical data in predicting reactivity with nucleic acids?

- Molecular Dynamics (MD) Simulations : Model base-pairing behavior with guanine or thymine to predict mismatches. Use software like GROMACS or AMBER.

- Docking Studies : Predict binding affinity to DNA polymerases or repair enzymes (e.g., using AutoDock Vina). Validate with electrophoretic mobility shift assays (EMSAs) .

Q. What are the limitations of current Ames test protocols in assessing the genotoxic risk of this compound derivatives?

- Metabolic Activation : Standard S9 fractions may lack tissue-specific enzymes, leading to false negatives. Use primary hepatocytes for metabolic profiling .

- Strain Specificity : Some Salmonella strains (e.g., TA98) are insensitive to base analogs. Combine with E. coli WP2 assays for broader detection .

- Quantitative Structure-Activity Relationship (QSAR) : Develop models to predict mutagenicity of novel derivatives, incorporating electronic (e.g., HOMO-LUMO gaps) and steric parameters .

Q. Methodological Notes

- Data Reporting : Include raw spectral data (NMR, IR) in appendices; highlight processed data (e.g., melting points, retention times) in main texts .

- Error Analysis : Calculate standard deviations for triplicate measurements (e.g., UV absorbance) and discuss instrumental uncertainties (e.g., NMR resolution limits) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.